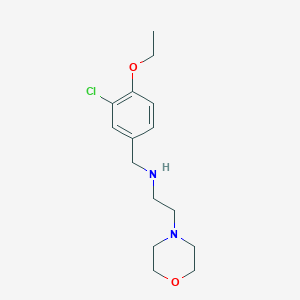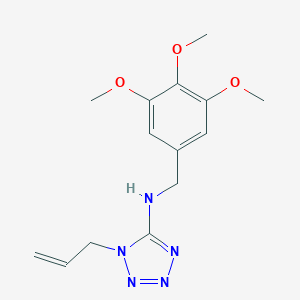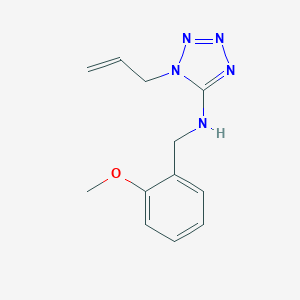
N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine, also known as CHEMBL215575, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzylamines and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine is not fully understood. However, studies have shown that this compound interacts with specific receptors in the brain and other organs, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitters, the inhibition of enzymes, and the regulation of gene expression. These effects may contribute to the potential therapeutic benefits of this compound.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine has several advantages for use in lab experiments, including its stability, low toxicity, and ease of synthesis. However, this compound also has some limitations, including its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several potential future directions for the study of N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine. These include further studies on its mechanism of action, the development of more potent derivatives, and the exploration of its potential applications in the treatment of other diseases. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound may provide valuable insights into its therapeutic potential.
Synthesis Methods
The synthesis of N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine involves the reaction of 3-chloro-4-ethoxybenzaldehyde with morpholine and ethylenediamine in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
Molecular Formula |
C15H23ClN2O2 |
|---|---|
Molecular Weight |
298.81 g/mol |
IUPAC Name |
N-[(3-chloro-4-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C15H23ClN2O2/c1-2-20-15-4-3-13(11-14(15)16)12-17-5-6-18-7-9-19-10-8-18/h3-4,11,17H,2,5-10,12H2,1H3 |
InChI Key |
AJHJQSGICDEJEN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCCN2CCOCC2)Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCCN2CCOCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}furan-2-yl)benzoate](/img/structure/B275475.png)
![N-(biphenyl-4-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275476.png)
![3-[(2-Chlorobenzyl)amino]-4-methylbenzoic acid](/img/structure/B275481.png)
![3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B275482.png)
![N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine](/img/structure/B275483.png)

![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275485.png)




![N-{3-[(4-fluorobenzyl)oxy]benzyl}-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine](/img/structure/B275493.png)

![4-(5-{[(4-Fluorophenethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B275497.png)